![molecular formula C8H5F2N B11921007 2,4-difluoro-1H-indole](/img/structure/B11921007.png)
2,4-difluoro-1H-indole
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Overview
Description
2,4-Difluoro-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of 1H-indole using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce fluorinated substituents onto the indole ring .
Industrial Production Methods: Industrial production of 2,4-difluoro-1H-indole may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of environmentally benign fluorinating agents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution:
Nucleophilic Substitution: The presence of fluorine atoms can activate the indole ring towards nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different oxidation states and derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
Synthesis of 2,4-Difluoro-1H-Indole Derivatives
The synthesis of this compound can be achieved through various methods, including the use of difluorocarbene in the construction of indole scaffolds. Recent studies have reported efficient synthetic routes that allow for the incorporation of fluorine atoms at specific positions on the indole ring, enhancing the compound's biological properties . These synthetic methodologies are crucial for generating a library of derivatives for biological evaluation.
Anticancer Properties
Research indicates that this compound derivatives exhibit significant anticancer activity. For instance, a study demonstrated that certain indole hybrid compounds showed potent growth inhibition against human colorectal carcinoma cell lines (HCT116) and Jurkat cells . The mechanism of action is believed to involve non-apoptotic cell death pathways, making these compounds promising candidates for cancer therapy.
Antifungal Activity
The compound has also been evaluated for its antifungal properties. A study synthesized various derivatives and assessed their activity against Candida albicans. The results showed that some 2,4-difluoro derivatives had enhanced cytotoxicity compared to traditional antifungal agents . This highlights the potential of these compounds as alternatives in antifungal therapy.
Neuroprotective Effects
In addition to anticancer and antifungal activities, this compound has shown neuroprotective effects in preclinical models. Investigations into its effects on cognitive function in models of Alzheimer's disease revealed improvements in memory and reductions in neuroinflammation markers. This suggests that this compound could play a role in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Studies have shown that modifications at different positions on the indole ring can significantly influence biological activity. For example, the introduction of additional functional groups can enhance lipophilicity and cellular uptake, which are critical factors for drug efficacy .
Case Studies
Mechanism of Action
The mechanism of action of 2,4-difluoro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to biological targets, such as enzymes and receptors, by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the modulation of various biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
- 2-Fluoro-1H-indole
- 4-Fluoro-1H-indole
- 2,4-Dichloro-1H-indole
Comparison: 2,4-Difluoro-1H-indole is unique due to the presence of two fluorine atoms at specific positions on the indole ring, which can significantly influence its chemical and biological properties. Compared to its mono-fluorinated counterparts, this compound may exhibit enhanced stability, increased lipophilicity, and improved binding affinity to biological targets .
Biological Activity
2,4-Difluoro-1H-indole is an indole derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the indole ring, which significantly influences its chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
The introduction of fluorine atoms in this compound enhances its lipophilicity and binding affinity to various biological targets. The fluorine atoms can form strong hydrogen bonds and hydrophobic interactions with enzymes and receptors, which may improve the compound's efficacy as a pharmaceutical agent. This modification can lead to increased stability and bioavailability compared to non-fluorinated indole derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study focused on indole derivatives found that compounds similar to this compound showed promising activity against various bacterial strains, including Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Several studies have evaluated its effectiveness against different cancer cell lines. For instance, a study reported that derivatives of 4,6-difluoroindole demonstrated significant inhibitory effects on pediatric glioblastoma cells (KNS42), with IC50 values ranging from 2.34 to 9.06 μM . These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through multiple pathways, including kinase inhibition.
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies and Research Findings
- Antimicrobial Study : A study designed new indole derivatives that included the fluorinated variant (this compound) which showed enhanced antimicrobial activity compared to non-fluorinated counterparts. This was attributed to improved lipophilicity and interaction with bacterial membranes .
- Anticancer Evaluation : In a comprehensive evaluation of indole derivatives against cancer cell lines, compounds containing the difluoro substitution exhibited notable cytotoxicity against glioblastoma cells. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
- Tyrosinase Inhibition : Recent investigations into tyrosinase inhibitors revealed that certain derivatives of indoles could effectively inhibit tyrosinase activity, with implications for skin whitening treatments and melanoma prevention .
Properties
Molecular Formula |
C8H5F2N |
---|---|
Molecular Weight |
153.13 g/mol |
IUPAC Name |
2,4-difluoro-1H-indole |
InChI |
InChI=1S/C8H5F2N/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4,11H |
InChI Key |
JGYMIVIOMGCKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)F)C(=C1)F |
Origin of Product |
United States |
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